10-Nonadecenoic acid

Vue d'ensemble

Description

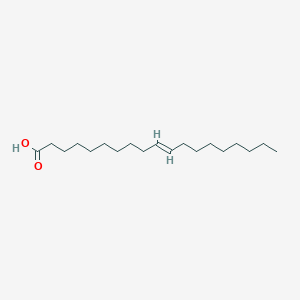

10-Nonadecenoic acid (C19:1Δ10) is a monounsaturated fatty acid (MUFA) with a 19-carbon chain and a double bond at the 10th position. It exists in both cis (Z) and trans (E) stereoisomeric forms. The cis isomer, (Z)-10-nonadecenoic acid, has a molecular formula of C₁₉H₃₆O₂, a molecular weight of 296.49 g/mol, and CAS number 73033-09-7 . The trans isomer, (E)-10-nonadecenoic acid, has CAS number 147527-21-7 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Nonadecenoic acid can be synthesized through the unsaturation of nonanoic acidThe reaction typically requires high temperatures or the presence of a catalyst to facilitate the formation of the double bond .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nonadecanoic acid. This method involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired unsaturation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products, such as epoxides and hydroxylated derivatives.

Reduction: The double bond in this compound can be reduced to form nonadecanoic acid.

Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Nonadecanoic acid.

Substitution: Esters, amides.

Applications De Recherche Scientifique

Biochemistry and Metabolism

10-Nonadecenoic acid plays a role in lipid metabolism and is involved in various biochemical pathways. It has been found in human blood and feces, indicating its relevance in metabolic studies . The compound is primarily located in cell membranes, influencing membrane fluidity and function.

Antitumor Activity

Research has demonstrated that this compound exhibits potential antitumor properties. A study highlighted its ability to inhibit cell proliferation in breast cancer cells, suggesting mechanisms involving the modulation of tumor necrosis factor (TNF) production .

Case Study :

- In vitro studies showed that treatment with this compound led to a significant reduction in the viability of cancer cells compared to untreated controls, indicating its potential as a therapeutic agent .

Nutritional Aspects

As a component of dietary fats, this compound contributes to the nutritional profile of various food sources. Its presence in certain oils may enhance the health benefits associated with monounsaturated fats, which are known to support cardiovascular health .

Biodiesel Production

The fatty acid methyl ester derived from this compound is utilized in biodiesel production due to its favorable properties for transesterification processes. Its long carbon chain contributes to the energy content of biodiesel, making it an attractive feedstock for renewable energy applications .

Cosmetic Formulations

Due to its emollient properties, this compound is incorporated into cosmetic products for skin hydration and barrier protection. Its ability to enhance skin texture makes it valuable in formulating lotions and creams .

Mécanisme D'action

The mechanism of action of 10-Nonadecenoic acid involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit the proliferation of HL-60 cells, a type of human leukemia cell line, with an IC50 value of 295 µM. Additionally, it prevents the production of tumor necrosis factor in mouse macrophages induced by lipopolysaccharides . The compound also inhibits the DNA binding activity of the p53 protein, which plays a crucial role in regulating cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Occurrence and Sources :

- Found in the gonads of the sea urchin Sphaerechinus granularis, with higher abundance in males during spring .

- Identified in the fatty acid profile of Lactobacillus parafarraginis (strain KU495926) as an unusual methyl ester .

- Detected in trace amounts (0.32 weight-%) in Rubus fruticosus (blackberry) seed oil .

- Present in corn flour cultivars and certain microalgae, such as Tetraselmis chuii .

Structural Analogues

A. Oleic Acid (C18:1Δ9) :

- A 18-carbon MUFA with a cis double bond at the 9th position.

- Occurrence : Ubiquitous in plant oils (e.g., olive oil) and animal fats.

- Biological Role : Enhances membrane fluidity, regulates cholesterol metabolism, and serves as a primary energy source .

- Applications : Widely used in food, cosmetics, and pharmaceuticals for its oxidative stability and health benefits.

B. Gondoic Acid (C20:1Δ9) :

- A 20-carbon MUFA with a cis double bond at the 9th position.

- Occurrence : Found in marine organisms (e.g., S. granularis gonads) and plant seed oils .

- Biological Role : Less studied but implicated in lipid signaling and inflammation modulation.

C. 10-Undecenoic Acid (C11:1Δ10):

- A shorter-chain MUFA (11 carbons) with antifungal properties.

- Occurrence : Synthetic or derived from castor oil.

- Applications : Used in topical treatments for fungal infections (e.g., athlete’s foot) .

D. (10Z,13Z)-10,13-Nonadecadienoic Acid:

- A diunsaturated fatty acid with cis double bonds at positions 10 and 13.

- Occurrence : Rare; primarily studied in synthetic or niche biological contexts.

- Biological Role : Hypothesized to influence membrane flexibility and signaling pathways .

Physicochemical Properties

*Estimated based on chain length and unsaturation.

Activité Biologique

10-Nonadecenoic acid, also known as cis-10-nonadecenoic acid, is a long-chain monounsaturated fatty acid with a 19-carbon backbone and a cis double bond at the C10 position. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and data.

- Chemical Formula : C19H36O2

- Molecular Weight : 296.49 g/mol

- Solubility : Practically insoluble in water; primarily located in cellular membranes.

- pKa : Very weakly acidic.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been isolated from various natural sources, including cyanobacteria, which are known for their rich profile of bioactive compounds. The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Case Study : A study on cyanobacterial extracts revealed that this compound significantly inhibited the growth of several bacterial strains, indicating its potential as a natural antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The presence of long-chain fatty acids like this compound in certain extracts has been linked to enhanced antioxidant activity.

- Research Findings : In vitro studies indicated that extracts containing this compound showed significant free radical scavenging activity, suggesting a protective role against oxidative stress .

3. Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism of action appears to involve the modulation of inflammatory pathways and tumor necrosis factor (TNF) production.

- Case Study : An investigation into the effects of long-chain fatty acids on human cancer cell lines demonstrated that this compound inhibited HL-60 cell proliferation with an IC50 value comparable to other fatty acids known for their anticancer effects .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying 10-Nonadecenoic acid in complex biological matrices?

- Methodology: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl esterification) is widely used for fatty acid analysis. For plant tissues, lipid extraction via Folch method (chloroform-methanol 2:1 v/v) followed by GC separation on polar capillary columns (e.g., DB-23) enables precise identification. Internal standards like heptadecanoic acid (C17:0) correct for variability .

- Data Example: In Rubus fruticosus, GC analysis quantified this compound at 0.32% of total fatty acids (w/w) .

Q. How can researchers validate the purity of synthetic this compound?

- Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 205 nm. Purity ≥98% is achievable via recrystallization in hexane/ethyl acetate mixtures .

Q. What are the primary natural sources of this compound?

- Findings: Identified in Rubus fruticosus (blackberry) and medicinal plants like Sparganium stoloniferum (Chinese herb San Leng). Extraction involves Soxhlet apparatus with hexane, followed by urea complexation to isolate unsaturated fatty acids .

Advanced Research Questions

Q. How do stereoisomeric differences (cis vs. trans) in this compound affect its biological activity?

- Methodology: Synthesize cis/trans isomers via Wittig reaction, characterize using Fourier-transform infrared (FTIR) spectroscopy (C=C stretching at 1650 cm⁻¹), and test bioactivity in cell models (e.g., lipid droplet formation in adipocytes). Compare results using ANOVA with post-hoc tests (e.g., LSD) to resolve isomer-specific effects .

Q. What experimental designs address contradictory data in lipidomics studies involving this compound?

- Approach: Employ clustered data analysis (e.g., mixed-effects models) to account for nested observations (e.g., repeated measurements across plant batches). Use sensitivity analysis to test robustness against outliers .

- Example: In mutton-beef adulteration studies, multiplex PCR and fatty acid profiling revealed discrepancies resolved by hierarchical clustering .

Q. How can metabolic pathways of this compound be traced in vivo?

- Methodology: Use stable isotope labeling (e.g., ¹³C-acetate) in model organisms (e.g., Arabidopsis), followed by liquid chromatography-tandem MS (LC-MS/MS) to track incorporation into fatty acid chains. Pathway inhibition studies (e.g., using cerulenin to block elongation) validate enzyme roles .

Q. Data Contradiction & Reproducibility

Q. Why do reported concentrations of this compound vary across studies?

- Analysis: Variability arises from extraction protocols (e.g., solvent polarity), column selectivity in GC, and biological factors (e.g., plant growth conditions). Standardize methods using AOAC guidelines and report relative standard deviations (RSD <5%) .

Q. How should researchers handle missing thermodynamic data (e.g., reactivity) for this compound?

- Strategy: Use computational chemistry (e.g., density functional theory, DFT) to predict properties like pKa or oxidation potential. Validate predictions via experimental titration (pH-stat) or cyclic voltammetry .

Q. Tables for Key Findings

| Source | This compound Content | Method | Reference |

|---|---|---|---|

| Rubus fruticosus | 0.32% (w/w) | GC-MS | |

| Sparganium stoloniferum | Trace amounts | Soxhlet extraction |

| Property | Value | Technique |

|---|---|---|

| Molecular Weight | 296.48 g/mol | High-res MS |

| CAS Registry Number | Not fully standardized | NIST Database |

Q. Guidelines for Research Design

Propriétés

IUPAC Name |

(E)-nonadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.